N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c31-23(29-15-13-17-6-4-5-9-19(17)29)16-33-22-11-10-20-26-27-21(30(20)28-22)12-14-25-24(32)18-7-2-1-3-8-18/h1-11H,12-16H2,(H,25,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQMKBLEGDVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule comprises four structural domains: (1) a benzamide-terminated ethyl chain, (2) atriazolo[4,3-b]pyridazine core, (3) a thioethyl linker, and (4) an indolin-1-yl-2-oxoethyl group. Retrosynthetically, the molecule dissects into fragments A (benzamide-ethyl-triazolopyridazine) and B (indolinone-thioethyl), connected via a sulfur bridge (Figure 1).
Fragment A: Benzamide-Triazolopyridazine Assembly
Detailed Synthetic Methodologies
Route 1: Sequential Assembly via Triazolopyridazine Core Formation
Step 1: Synthesis of 3-Hydrazinylpyridazine-6-thiol
3-Aminopyridazine-6-thiol (10 mmol) reacts with hydrazine hydrate (12 mmol) in ethanol at reflux (8 h), yielding 3-hydrazinylpyridazine-6-thiol as a yellow solid (87%, m.p. 214–216°C).
Step 2: Cyclization toTriazolo[4,3-b]pyridazine
Oxidative cyclization using MnO2 (15 mmol) in toluene at 110°C for 12 h forms the triazolopyridazine core (74% yield). IR (KBr): 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
Step 3: Ethylenediamine Spacer Attachment
Reacting the triazolopyridazine with 1,2-dibromoethane (1.2 eq) in DMF/K2CO3 (60°C, 6 h) installs the ethyl chain (68% yield). ¹H NMR (DMSO-d6): δ 4.21 (t, J=6.2 Hz, 2H, CH2N), 3.89 (t, J=6.2 Hz, 2H, CH2S).
Step 4: Benzoylation
Treatment with benzoyl chloride (1.5 eq) and triethylamine in DCM (0°C → rt, 4 h) affords the benzamide derivative (91%). HPLC purity: 98.7%.
Route 2: Convergent Approach with Preformed Indolinone-Thioethyl
Step 1: Indolinone Synthesis
2-Amino-3-benzoylphenylacetamide cyclizes in acetic acid/H2SO4 (1:1) at 80°C (4 h) to yield 2-(indolin-1-yl)-2-oxoacetic acid (82%).
Step 2: Thioethylation
Reaction with 2-bromoethanethiol (1.2 eq) in DMF/K2CO3 (50°C, 5 h) gives 2-(indolin-1-yl)-2-oxoethyl thioether (88%). MS (ESI+): m/z 263.1 [M+H]+.
Step 3: Coupling with Triazolopyridazine-Bromide
Fragment A’s bromoethyl intermediate (1 eq) reacts with the thiolate (generated from Fragment B using NaH) in THF (0°C → rt, 12 h), yielding the coupled product (76%).
Route 3: One-Pot Tandem Cyclization-Thioetherification
Reaction Conditions
A mixture of 3-aminopyridazine-6-thiol (10 mmol), 2-(indolin-1-yl)-2-oxoethyl disulfide (12 mmol), and benzoyl ethylenediamine (10 mmol) in DMF with K2CO3 (3 eq) undergoes microwave irradiation (120°C, 30 min).
Outcomes
HPLC analysis shows 62% conversion to target compound, with byproducts including bis-thioether (18%) and unreacted starting material (11%). Purification via silica chromatography (EtOAc/hexane 3:7) elevates purity to 95%.
Optimization and Analytical Validation
Comparative Yield Analysis
| Route | Total Yield (%) | Purity (HPLC, %) | Key Impurity |
|---|---|---|---|
| 1 | 58 | 98.7 | Des-benzamide (0.9%) |
| 2 | 64 | 97.2 | Oxidized thioether (1.3%) |
| 3 | 49 | 95.1 | Bis-thioether (3.1%) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s closest analogs are triazolo-pyridazine derivatives with variations in substituents at the 6-position of the pyridazine ring and the benzamide side chain. Key comparisons include:
Key Observations :
Pharmacological Activity
Target Selectivity
- The target compound’s triazolo-pyridazine core is structurally analogous to GABAₐ receptor modulators like TPA023 (α2/α3-selective) and α5IA (α5-selective) . However, the indolin-1-yl group may shift selectivity toward other CNS targets (e.g., serotonin or dopamine receptors).
- I-6373 () demonstrated moderate activity in platelet aggregation assays, attributed to its isoxazole-thioether motif .
Potency and Efficacy
- DS1 () has an IC₅₀ of 12 nM at GABAₐ receptors, whereas halogen-free analogs like the target compound may exhibit reduced potency but improved safety profiles .
- Methyl or tert-butyl groups (e.g., in L838417) enhance metabolic stability, suggesting that the target compound’s indole group may require structural optimization for prolonged half-life .
Biological Activity
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, also known by its CAS number 872997-63-2, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
The compound's molecular formula is , with a molecular weight of 508.62 g/mol. Its structure features multiple functional groups including an indoline ring and a triazole moiety, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O3S2 |
| Molecular Weight | 508.62 g/mol |
| CAS Number | 872997-63-2 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the indoline and triazole structures followed by the introduction of the thioether linkage. The synthetic pathway is crucial as it influences the biological activity of the resultant compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing the triazole ring have shown significant antiproliferative effects against various cancer cell lines.
- Cell Line Studies :
- The compound exhibited promising activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- In particular, related compounds have demonstrated IC50 values ranging from 0.53 µM to 13.1 µM against these cell lines, indicating potent anticancer effects compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- ERK Signaling Pathway : Inhibition of the ERK pathway has been noted in similar compounds, leading to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in decreased cell proliferation and increased apoptosis .
Case Studies
A study focusing on a series of triazole derivatives similar to this compound reported that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . These findings suggest that compounds with similar structural motifs may share common biological activities.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step routes: (1) formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors, (2) thioether linkage introduction using mercaptoacetic acid derivatives, and (3) benzamide coupling via amidation . Optimization requires precise temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR (1H/13C): Confirms proton environments (e.g., indoline NH at δ 10.2 ppm) and carbon backbone .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ m/z ~520) .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
Solubility is highest in DMSO (>10 mM) and moderate in ethanol. Stability tests show degradation <5% at 4°C for 30 days but require inert atmospheres for long-term storage. Lyophilization is recommended for aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values across assays)?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Mitigation strategies:
- Use orthogonal assays (e.g., enzymatic vs. cell-based).
- Validate target engagement via CETSA (Cellular Thermal Shift Assay) .
- Compare structural analogs (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophore contributions .
Q. What computational methods are effective for predicting biological targets and binding modes?
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize triazolopyridazine-thioether interactions .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
- QSAR models : Train on analogs with known IC50 values to predict activity .
Q. How to design SAR studies to improve potency and selectivity?
- Core modifications : Replace indoline with quinoline to enhance hydrophobic interactions .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on benzamide to improve metabolic stability .
- Table : Example structural analogs and activity trends:
| Modification | Activity (IC50 nM) | Selectivity Index |
|---|---|---|
| Indoline → Quinoline | 12 ± 1.5 | 8.2 |
| -OCH3 → -CF3 | 8 ± 0.9 | 15.4 |
| Thioether → Sulfone | 45 ± 3.1 | 1.3 |
Q. What strategies minimize off-target effects in cellular models?
- Proteome-wide profiling : Use chemical proteomics (e.g., kinome-wide screens) .
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
- Metabolic profiling : Identify cytochrome P450 interactions via LC-MS/MS microsomal assays .
Q. How to optimize bioavailability for in vivo studies?
- Formulation : Nanoemulsions or liposomes to enhance aqueous solubility .
- Prodrug design : Mask polar groups (e.g., esterify benzamide) for passive diffusion .
- PK/PD modeling : Use rodent data to predict human dosing (e.g., allometric scaling) .
Methodological Guidance
Best practices for handling air/moisture-sensitive intermediates during synthesis:
- Use Schlenk lines or gloveboxes for thioether coupling steps.
- Activate molecular sieves (4Å) in solvents like THF to scavenge water .
Validating target engagement in 3D cell cultures or organoids:
- 3D spheroids : Treat with 1–10 µM compound and assess viability via ATP-lite assays .
- Immunofluorescence : Track target protein localization post-treatment .
Addressing synthetic byproducts or isomer formation:
- HPLC-MS : Identify byproducts (e.g., oxidized thioether to sulfone) .
- Chiral chromatography : Resolve enantiomers if stereocenters form during amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
